2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt
Description
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt is a useful research compound. Its molecular formula is C19H15N3Na2O8S2 and its molecular weight is 523.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Acid Red 35, also known as 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt, C.I. Acid Red 35, or Acid Fast Red 3B, is an acid dye . The primary targets of Acid Red 35 are the substances it is intended to color. These can include textiles, biological samples for microscopy, and other materials that require staining for visualization .
Mode of Action
The mode of action of Acid Red 35 involves the interaction of the dye with its target through a process known as adsorption . This process mainly involves the adsorption of anions via the electrostatic attraction forces that develop with the increase in the number of positively charged regions at acidic pH values . The dye can be decolorized when aluminum sulfate is used as a coagulant .
Result of Action
The primary result of Acid Red 35’s action is the staining or coloring of the target material. This allows for enhanced visualization of the material, which can be particularly useful in applications such as microscopy or textile manufacturing .
Action Environment
The action of Acid Red 35 can be influenced by various environmental factors. For instance, the dye can be decolorized when aluminum sulfate is used as a coagulant . Additionally, the adsorption process of Acid Red 35 is influenced by the pH of the environment, with more effective adsorption occurring at acidic pH values .
Properties
IUPAC Name |
disodium;5-acetamido-4-hydroxy-3-[(2-methylphenyl)diazenyl]naphthalene-2,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O8S2.2Na/c1-10-5-3-4-6-14(10)21-22-18-16(32(28,29)30)8-12-7-13(31(25,26)27)9-15(20-11(2)23)17(12)19(18)24;;/h3-9,24H,1-2H3,(H,20,23)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWXIBBJZQOXSO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064360 | |
Record name | C.I. Acid Red 35 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6441-93-6 | |
Record name | 5-(Acetylamino)-4-hydroxy-3-((2-methylphenyl)azo)-2,7-naphthalene- disulfonic acid, disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006441936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[2-(2-methylphenyl)diazenyl]-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Red 35 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 5-(acetylamino)-4-hydroxy-3-[(o-tolyl)azo]naphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.574 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACID RED 35 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02BXM5Q7GE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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